Lipophilicity (LogP) Differentiation from Closest Structural Analogs
This compound exhibits significantly higher lipophilicity than its closest structural analogs. Its calculated LogP of 1.12 is markedly greater than that of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine (XLogP3 = 0.7) [1] and N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine (LogP = 0.15) . This increase in lipophilicity is a direct consequence of the 3,5-dimethyl substitution pattern on the pyrazole ring.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.12 |
| Comparator Or Baseline | Comparator 1: N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine (XLogP3 = 0.7) [1]; Comparator 2: N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine (LogP = 0.15) |
| Quantified Difference | +0.42 LogP units vs Comparator 1; +0.97 LogP units vs Comparator 2 |
| Conditions | Calculated values using Hit2Lead internal method , PubChem XLogP3 3.0 [1], and Hit2Lead internal method |
Why This Matters
Higher lipophilicity directly impacts compound solubility in organic solvents, membrane permeability in cell-based assays, and potential for non-specific binding, making this compound suitable for applications requiring a more hydrophobic scaffold.
- [1] PubChem. (2026). N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine (CID 16394861) [Database entry]. View Source
